molecular formula C16H12Cl2N2O3S3 B2446686 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941959-70-2

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2446686
CAS No.: 941959-70-2
M. Wt: 447.36
InChI Key: VSAULIZPPYKTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S3 and its molecular weight is 447.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S3/c1-2-26(22,23)10-5-3-9(4-6-10)15(21)20-16-19-12(8-24-16)11-7-13(17)25-14(11)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAULIZPPYKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(ethylsulfonyl)benzamide
  • Molecular Formula : C18H16Cl2N2O4S
  • Molecular Weight : 491.4 g/mol
  • CAS Number : 941967-72-2

Structural Characteristics

The compound features a thiazole ring linked to a dichlorothiophene moiety and an ethylsulfonyl group attached to a benzamide structure. This unique combination is responsible for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities or receptor functions, leading to therapeutic effects in several conditions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cells

Notable Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity compared to standard antibiotics.
  • Anti-inflammatory Mechanism : In a murine model of arthritis, treatment with the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : A recent study highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cells through the activation of caspase pathways .

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The initial step involves synthesizing the thiazole ring using appropriate reagents under controlled conditions.
  • Introduction of Dichlorothiophene Group : The dichlorothiophene moiety is introduced through electrophilic substitution reactions.
  • Final Coupling Reaction : The final step involves coupling the thiazole derivative with the ethylsulfonyl benzamide under suitable conditions to yield the target compound.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Synthesis of thiazole ring
Step 2Electrophilic substitution with dichlorothiophene
Step 3Coupling reaction to form final product

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and amide coupling. Key optimizations:
  • Catalysts/Reagents : Use coupling agents (e.g., EDCl/HOBt) for amide bond formation to minimize side reactions .
  • Solvent/Temperature : For thiazole cyclization, NaH in THF at 0°C→RT improves regioselectivity .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica, 5% MeOH/DCM) enhances purity .

Q. Table 1: Optimized Reaction Conditions

StepReagents/CatalystsSolventTemp (°C)Yield (%)
Amide CouplingEDCl, HOBtDMF2575–85
Thiazole FormationNaH, THiol precursorTHF0→RT60–70
SulfonylationEtSO₂Cl, PyridineDCM4080–90

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., thiophene-Cl groups at δ 7.2–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calc. 455.02 vs. exp. 455.08) .
  • Purity Assessment :
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (gradient: 30→90% MeCN over 20 min) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .

Q. What initial biological screening assays are recommended?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorometric assays (e.g., COX-2 inhibition via prostaglandin quantification) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

  • Methodological Answer : Systematic SAR studies can be conducted by varying substituents:
  • Thiophene Halogens : Replace Cl with Br (increases hydrophobicity) or F (enhances electronegativity) to alter target binding .
  • Sulfonyl Group : Replace ethylsulfonyl with morpholine-sulfonyl to improve solubility .
  • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. Table 2: Substituent Impact on Bioactivity

Modification (Position)Observed EffectSource
Cl→Br (Thiophene)Increased MIC against S. aureus
EtSO₂→Morpholine-SO₂Reduced cytotoxicity (HEK-293)
Benzamide-CF₃ additionImproved COX-2 inhibition

Q. How can contradictions in biological assay data be resolved?

  • Methodological Answer :
  • Reproducibility : Repeat assays with standardized protocols (e.g., cell passage number, serum batch) .
  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS .
  • Orthogonal Assays : Validate enzyme inhibition using SPR (binding affinity) and enzymatic activity assays .

Q. What computational methods predict binding modes and mechanism of action?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Model interactions with targets (e.g., COX-2 PDB: 5KIR) using flexible ligand parameters .
  • MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-target complexes .
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict activity trends .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Methodological Answer :
  • Dosing : Administer 10 mg/kg (IP or oral) in Sprague-Dawley rats .
  • Blood Sampling : Collect plasma at 0, 1, 2, 4, 8, 24 h post-dose.
  • Analytical Method : LC-MS/MS (LOQ: 1 ng/mL) to quantify plasma concentrations .
  • Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.